2,2-Dipropyl-1,3-dioxolane-4-methanol
Description
2,2-Dipropyl-1,3-dioxolane-4-methanol is a dioxolane derivative characterized by a five-membered 1,3-dioxolane ring with two propyl groups at the 2-position and a hydroxymethyl (-CH2OH) group at the 4-position. These compounds are typically synthesized via acid-catalyzed ketalization of glycerol with ketones or aldehydes, yielding chiral intermediates with applications in pharmaceuticals, solvents, and organic synthesis .
Properties
CAS No. |
5754-24-5 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(2,2-dipropyl-1,3-dioxolan-4-yl)methanol |
InChI |
InChI=1S/C10H20O3/c1-3-5-10(6-4-2)12-8-9(7-11)13-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
DLXVEXDYUBEOPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(OCC(O1)CO)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dipropyl-1,3-dioxolane-4-methanol typically involves the reaction of dipropyl ketone with glycerol under acidic conditions to form the dioxolane ring . The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the dioxolane ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dipropyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2,2-Dipropyl-1,3-dioxolane-4-methanol has several applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dipropyl-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the dioxolane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in the alkyl substituents at the 2,2-positions of the dioxolane ring. These substitutions significantly influence physical properties, reactivity, and applications:
Physical and Chemical Properties
- Boiling Points :
- Lipophilicity (LogP) :
Critical Analysis of Substituent Effects
- Solubility : Methyl derivatives are water-miscible, whereas dipropyl/diisopropyl analogs are more soluble in organic solvents .
- Biological Activity : Diisopropyl derivatives (Promoxolane) exhibit CNS activity, while dimethyl forms are inert in such contexts, highlighting the role of substituent bulk in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
